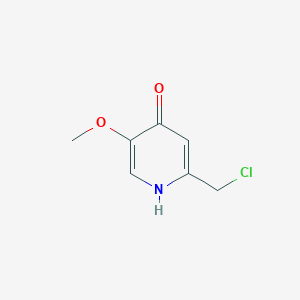

2-(Chloromethyl)-5-methoxy-4-pyridinol

Description

BenchChem offers high-quality 2-(Chloromethyl)-5-methoxy-4-pyridinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-5-methoxy-4-pyridinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-7-4-9-5(3-8)2-6(7)10/h2,4H,3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXADSASGUAYZKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=CC1=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-(Chloromethyl)-5-methoxy-4-pyridinol

An In-Depth Technical Guide to 2-(Chloromethyl)-5-methoxy-4-pyridinol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-methoxy-4-pyridinol, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The document delineates its chemical structure, physicochemical properties, plausible synthetic pathways, and core reactivity. A predictive analysis of its spectroscopic profile is presented to aid in its characterization. Furthermore, this guide discusses its potential applications as a pivotal building block in the synthesis of complex molecular architectures for drug discovery. Detailed protocols for safe handling, storage, and experimental analysis are provided to support researchers and drug development professionals in their work with this versatile intermediate.

Section 1: Chemical Identity and Molecular Structure

2-(Chloromethyl)-5-methoxy-4-pyridinol, also known by its IUPAC name 2-(chloromethyl)-5-methoxy-1H-pyridin-4-one, is a substituted pyridine derivative.[1] The presence of three distinct functional groups—a reactive chloromethyl group, an electron-donating methoxy group, and a pyridinol core—makes it a valuable and versatile intermediate in organic synthesis.

| Identifier | Value | Source |

| IUPAC Name | 2-(chloromethyl)-5-methoxy-1H-pyridin-4-one | [1] |

| CAS Number | 943752-03-2 | [1] |

| Molecular Formula | C₇H₈ClNO₂ | [1] |

| Molecular Weight | 173.6 g/mol | [1] |

| Canonical SMILES | COC1=CN=C(CCl)C=C1O | [1] |

| InChI Key | GXADSASGUAYZKG-UHFFFAOYSA-N | [1] |

Molecular Structure and Key Functional Groups

The structure combines the aromaticity and hydrogen-bonding capabilities of the pyridinol ring with the reactivity of an alkyl chloride. The methoxy group modulates the electronic properties of the ring system.

Caption: Molecular structure of 2-(Chloromethyl)-5-methoxy-4-pyridinol.

Section 2: Physicochemical Properties

The physicochemical properties of this compound are dictated by its functional groups. The pyridinol moiety allows for both hydrogen bond donation and acceptance, suggesting some solubility in polar protic solvents. The presence of the chloro and methoxy groups adds lipophilic character.

| Property | Value/Prediction | Notes |

| Purity | ≥95.0% (Typical) | [1] |

| Physical State | Solid (Predicted) | Based on related pyridine hydrochloride salts. |

| Melting Point | Data not available | Requires experimental determination. |

| Solubility | Soluble in water (Predicted) | Based on related compounds like 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride. |

| pKa | Data not available | Requires experimental determination. The pyridinol group will have an acidic proton. |

Section 3: Synthesis and Reactivity

Plausible Synthetic Pathway

The synthesis could begin with a suitably substituted pyridine, which is first oxidized to the N-oxide. The N-oxide functionality activates the C2 position for subsequent functionalization, such as hydroxymethylation, followed by chlorination using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[2]

Caption: Plausible multi-step synthesis workflow for the target compound.

Core Reactivity

The primary site of reactivity is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly electrophilic. This functionality is ideal for nucleophilic substitution (Sₙ2) reactions. Researchers can leverage this reactivity to couple the 2-(chloromethyl)-5-methoxy-4-pyridinol scaffold with various nucleophiles (e.g., amines, thiols, alcohols, carbanions) to synthesize a library of more complex derivative compounds. This is a cornerstone of its utility as a building block in drug discovery.[4]

Section 4: Spectroscopic Profile (Predictive Analysis)

Specific spectroscopic data for this compound is not widely published. The following analysis is predictive, based on its chemical structure and data from analogous compounds such as 2-(chloromethyl)pyridine hydrochloride.[5][6] Experimental verification is mandatory for structural confirmation.

Predicted ¹H NMR Spectrum

-

Methoxy Protons (-OCH₃): A singlet peak expected around δ 3.8-4.0 ppm.

-

Chloromethyl Protons (-CH₂Cl): A singlet peak expected around δ 4.5-4.8 ppm.

-

Pyridinol Ring Protons (Ar-H): Two distinct signals in the aromatic region (δ 6.5-8.5 ppm), corresponding to the protons at the C3 and C6 positions.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

Predicted Infrared (IR) Spectrum

-

O-H Stretch (Hydroxyl): A broad absorption band in the region of 3200-3500 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Peaks in the 2850-3100 cm⁻¹ region.

-

C=C and C=N Stretch (Aromatic Ring): Characteristic absorptions between 1400-1600 cm⁻¹.

-

C-O Stretch (Ether): A strong peak around 1050-1250 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.

Predicted Mass Spectrum (MS)

-

Molecular Ion (M⁺): An expected peak at m/z ≈ 173.6, showing a characteristic M/M+2 isotope pattern of approximately 3:1 due to the presence of one chlorine atom.

-

Key Fragmentation: A likely fragmentation pathway would be the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl), leading to significant fragment ions.

General Protocol for Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) for NMR analysis. For IR, prepare a KBr pellet or cast a thin film. For MS, dissolve a small amount in a volatile solvent like methanol or acetonitrile.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Use standard parameters and process the data to determine chemical shifts, multiplicities, and integrations.

-

IR Spectroscopy: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI, EI) to determine the mass-to-charge ratio of the parent molecule and its fragments.

Section 5: Applications in Drug Discovery and Development

2-(Chloromethyl)-5-methoxy-4-pyridinol is classified as a heterocyclic building block, indicating its primary use is as an intermediate in the synthesis of more complex molecules, particularly Active Pharmaceutical Ingredients (APIs).[1][7][8]

The chloro and methoxy groups are frequently incorporated into drug candidates to modulate properties like metabolic stability, receptor binding affinity, and bioavailability.[9] The pyridinol core is a common scaffold in medicinal chemistry, found in numerous bioactive compounds.[10]

The compound's value lies in its ability to introduce this functionalized pyridinol moiety into a target structure. Its reactive chloromethyl handle allows for covalent linkage to other molecular fragments, enabling the exploration of chemical space around a lead compound.

Caption: Role as a key intermediate in the drug discovery workflow.

Section 6: Safety, Handling, and Storage

As a reactive chemical intermediate, 2-(Chloromethyl)-5-methoxy-4-pyridinol requires careful handling. Safety information is derived from data for the compound and closely related structures.[1][11]

Hazard Identification

| Hazard | GHS Pictogram | Code | Description |

| Harmful | GHS07 (Harmful/Irritant) | H302 | Harmful if swallowed.[1] |

| Skin Irritation | GHS07 (Harmful/Irritant) | H315 | Causes skin irritation.[1] |

| Eye Irritation | GHS07 (Harmful/Irritant) | H319 | Causes serious eye irritation.[1] |

| Respiratory Irritation | GHS07 (Harmful/Irritant) | H335 | May cause respiratory irritation.[1] |

Recommended Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12][13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[11]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator. Do not breathe dust or fumes.[1][13]

-

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][13]

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

-

Store locked up.[13]

-

Protect from moisture.

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]

Section 7: Conclusion

2-(Chloromethyl)-5-methoxy-4-pyridinol is a strategically important heterocyclic building block for chemical and pharmaceutical research. Its unique combination of a reactive chloromethyl group, a pyridinol core, and a methoxy substituent provides a versatile platform for synthesizing diverse molecular structures. While comprehensive data on its properties and synthesis are limited, predictive analysis based on fundamental chemical principles and analogous compounds provides a solid foundation for its use. Adherence to strict safety protocols is essential when handling this reactive intermediate. This guide serves as a foundational resource for scientists aiming to leverage the synthetic potential of this compound in the pursuit of novel therapeutics and other advanced materials.

References

-

KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Pyridine. Retrieved from KISHIDA CHEMICAL CO., LTD. website. [Link]

-

Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]

-

SpectraBase. (n.d.). 2-Chloro-3-(chloromethyl)-5-(4-methoxyphenyl)pyridine. Retrieved from SpectraBase website. [Link]

- CN102311451A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (2012, January 4).

-

Journal of Chemical Research. (2024, December 9). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: 5-methoxy-2,3-dihydro-1H-1,3-benzodiazole-2-thione. Retrieved from ECHA website. [Link]

-

PharmaCompass. (n.d.). 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine HCl. Retrieved from PharmaCompass website. [Link]

-

Alam, M. J., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

-

Ishihara, Y. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

-

Crysdot LLC. (n.d.). 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride. Retrieved from Crysdot LLC website. [Link]

-

ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

-

Acta Crystallographica Section E. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. PMC. [Link]

-

PubChemLite. (n.d.). 5-(chloromethyl)-2-methoxy-4-methylpyrimidine (C7H9ClN2O). Retrieved from PubChemLite website. [Link]

-

PubChem. (n.d.). 2-Chloro-4(1H)-pyridinone. Retrieved from PubChem website. [Link]

-

BindingDB. (n.d.). BDBM264021 2-[5-[(4-chloro-2- phenylmethoxyphenyl)methoxy] pyrazol-1-yl]pyridine-4-carboxylic acid. Retrieved from BindingDB website. [Link]

-

Liu, B., et al. (2024, August 8). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. PubMed. [Link]

- US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. (n.d.).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. scispace.com [scispace.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]

- 7. Substance Information - ECHA [echa.europa.eu]

- 8. 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine HCl - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 9. drughunter.com [drughunter.com]

- 10. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. kishida.co.jp [kishida.co.jp]

- 13. fishersci.com [fishersci.com]

2-(Chloromethyl)-5-methoxy-4-pyridinol CAS number and molecular weight

An In-Depth Technical Guide to 2-(Chloromethyl)-5-methoxy-4-pyridinol

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Chloromethyl)-5-methoxy-4-pyridinol, a heterocyclic compound with potential applications in synthetic and medicinal chemistry. Given the specialized nature of this molecule, this document synthesizes available data with established chemical principles to offer insights for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

2-(Chloromethyl)-5-methoxy-4-pyridinol, also known by its IUPAC name 2-(chloromethyl)-5-methoxy-1H-pyridin-4-one, is a substituted pyridinone derivative.[1] Pyridinone scaffolds are significant in medicinal chemistry, often serving as key pharmacophores in various drug candidates due to their ability to act as hydrogen bond donors and acceptors.[2]

Physicochemical Data

A summary of the fundamental properties of 2-(Chloromethyl)-5-methoxy-4-pyridinol is presented in the table below.

| Property | Value | Source |

| CAS Number | 943752-03-2 | [1] |

| Molecular Formula | C₇H₈ClNO₂ | [1] |

| Molecular Weight | 173.6 g/mol | [1] |

| IUPAC Name | 2-(chloromethyl)-5-methoxy-1H-pyridin-4-one | [1] |

| Canonical SMILES | COC1=CN=C(CCl)C=C1O | [1] |

| InChI Key | GXADSASGUAYZKG-UHFFFAOYSA-N | [1] |

| Purity | Typically available at ≥95% | [1] |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis routes for 2-(Chloromethyl)-5-methoxy-4-pyridinol are not extensively documented, a plausible synthetic strategy can be devised based on established pyridine chemistry. A common approach for introducing a chloromethyl group to a pyridine ring involves the chlorination of a corresponding hydroxymethyl or methyl precursor.

Proposed Synthetic Pathway

A logical synthetic route could start from a suitable pyridinone precursor. The chlorination of a hydroxymethyl group is a standard transformation, often achieved with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Caption: Proposed synthesis of 2-(Chloromethyl)-5-methoxy-4-pyridinol.

Causality of Experimental Choices:

-

Starting Material: 2-(Hydroxymethyl)-5-methoxy-4-pyridinol is the logical precursor, as the hydroxyl group is a good leaving group after activation.

-

Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion. This SNi (internal nucleophilic substitution) mechanism typically results in retention of configuration, although the specific stereochemistry is not a factor here. Phosphorus oxychloride (POCl₃) is another viable option, particularly in pyridine chemistry.[3]

Applications in Drug Discovery and Development

The structure of 2-(Chloromethyl)-5-methoxy-4-pyridinol suggests its primary utility as a reactive intermediate or building block in the synthesis of more complex molecules. The presence of a reactive chloromethyl group makes it an excellent candidate for introducing the substituted pyridinone moiety into a target structure.

Role as a Synthetic Building Block

The chloromethyl group is a versatile functional handle for nucleophilic substitution reactions. This allows for the covalent linkage of the pyridinone core to various scaffolds.

Caption: Reactivity of 2-(Chloromethyl)-5-methoxy-4-pyridinol with nucleophiles.

This reactivity is analogous to that of other critical pharmaceutical intermediates, such as 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, which is a key building block in the synthesis of proton pump inhibitors like Omeprazole.[4][5] In that context, the chloromethyl group reacts with a benzimidazole thiol to form a thioether linkage.[6] Similarly, 2-(Chloromethyl)-5-methoxy-4-pyridinol could be used to synthesize novel compounds where the pyridinone core is linked to other pharmacologically active moieties.

Potential as a Fragment in Fragment-Based Drug Design (FBDD)

The pyridinone scaffold is recognized for its favorable interactions with biological targets.[2] 2-(Chloromethyl)-5-methoxy-4-pyridinol could serve as a reactive fragment in FBDD campaigns. By tethering this fragment to a target protein via its chloromethyl group, researchers can identify and map binding pockets, which can then be elaborated upon to develop more potent and selective inhibitors.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential when handling 2-(Chloromethyl)-5-methoxy-4-pyridinol.

Hazard Identification

Based on supplier safety data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Self-Validating Protocol for Handling:

-

Engineering Controls: Always handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid material.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Proposed Analytical Methods

Robust analytical methods are crucial for ensuring the purity and identity of starting materials and products in a research and development setting.

Chromatographic and Spectroscopic Analysis

The following table outlines potential analytical techniques for the characterization of 2-(Chloromethyl)-5-methoxy-4-pyridinol.

| Technique | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A primary peak corresponding to the compound, with any impurities appearing as separate, smaller peaks. The retention time is characteristic of the compound under specific chromatographic conditions. |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation. | The mass spectrum should show a molecular ion peak consistent with the calculated molecular weight (173.6 g/mol ). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observable. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | ¹H and ¹³C NMR spectra will provide a unique fingerprint of the molecule, confirming the connectivity of the atoms and the presence of the different functional groups (methoxy, chloromethyl, and the pyridinone ring). |

Hypothetical HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

Conclusion

2-(Chloromethyl)-5-methoxy-4-pyridinol is a valuable, albeit not widely documented, chemical building block. Its key features—the reactive chloromethyl group and the medicinally relevant pyridinone core—make it a promising tool for synthetic chemists and drug discovery professionals. While direct experimental data is limited, its properties and reactivity can be confidently inferred from the well-established chemistry of related compounds. The protocols and insights provided in this guide are intended to serve as a foundational resource for the safe and effective use of this compound in a research and development setting.

References

-

Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. scispace.com [scispace.com]

- 4. nbinno.com [nbinno.com]

- 5. cionpharma.com [cionpharma.com]

- 6. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

The Solubility Enigma: A Technical Guide to Understanding and Determining the Solubility Profile of 2-(Chloromethyl)-5-methoxy-4-pyridinol in Organic Solvents

Foreword: Navigating the Crucial Terrain of Solubility in Drug Development

For the discerning researcher, scientist, or drug development professional, the journey of a novel chemical entity from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a paramount determinant of a compound's fate. Poor solubility can precipitate a cascade of downstream failures, from inconsistent biological screening results to insurmountable formulation hurdles. This guide is dedicated to a singular focus: the comprehensive solubility profiling of 2-(Chloromethyl)-5-methoxy-4-pyridinol, a pyridinol derivative of interest in medicinal chemistry.

While extensive, publicly available quantitative solubility data for this specific molecule is not readily found, this guide takes a foundational approach. It is designed not merely as a repository of data, but as a strategic manual. Herein, we will dissect the theoretical underpinnings that govern the solubility of this molecule, provide a robust experimental framework for the precise determination of its solubility in a range of organic solvents, and offer insights into the interpretation of the resulting data. This document will empower the reader to not only generate a comprehensive solubility profile for 2-(Chloromethyl)-5-methoxy-4-pyridinol but also to apply these principles to other novel compounds, thereby fostering a more rational and predictive approach to drug development.

Deconstructing the Molecule: A Theoretical Deep Dive into the Solubility of 2-(Chloromethyl)-5-methoxy-4-pyridinol

The solubility of a compound is a complex interplay of its intrinsic properties and the nature of the solvent. To predict and understand the behavior of 2-(Chloromethyl)-5-methoxy-4-pyridinol, we must first dissect its molecular architecture.

1.1. Structural Features and Their Implications for Solubility

The structure of 2-(Chloromethyl)-5-methoxy-4-pyridinol presents several key functional groups that will dictate its interactions with various solvents:

-

The 4-Pyridinol Core and Tautomerism: The 4-pyridinol moiety is capable of existing in tautomeric equilibrium with its 4-pyridone form.[1][2] In solution, the pyridone tautomer is generally favored, particularly in polar solvents.[1] This is a critical consideration as the two tautomers exhibit different polarities and hydrogen bonding capabilities. The pyridone form possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the pyridinol form has a hydroxyl group (a hydrogen bond donor and acceptor) and a pyridine nitrogen (a hydrogen bond acceptor). The predominant tautomeric form in a given solvent will significantly influence the solubility.

-

The Methoxy Group (-OCH₃): This group introduces a degree of polarity and can act as a hydrogen bond acceptor.[3] Its presence can enhance solubility in solvents that can engage in hydrogen bonding.

-

The Chloromethyl Group (-CH₂Cl): The electronegative chlorine atom induces a dipole moment in the C-Cl bond, making the carbon atom electrophilic.[4][5] This group contributes to the overall polarity of the molecule.

1.2. The "Like Dissolves Like" Paradigm: Predicting Solubility Trends

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Based on its functional groups, 2-(Chloromethyl)-5-methoxy-4-pyridinol can be classified as a polar molecule. Therefore, it is expected to exhibit greater solubility in polar solvents compared to non-polar hydrocarbon solvents.

1.3. Hydrogen Bonding: The Key to Enhanced Solubility

The ability of 2-(Chloromethyl)-5-methoxy-4-pyridinol to act as both a hydrogen bond donor and acceptor is a primary driver of its solubility in protic and other polar aprotic solvents.[7][8] Solvents that can participate in hydrogen bonding with the pyridinol/pyridone core and the methoxy group will be more effective at solvating the molecule and overcoming the crystal lattice energy.

The Experimental Blueprint: A Step-by-Step Guide to Determining the Solubility Profile

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate characterization. The following section outlines a robust, self-validating protocol for generating a comprehensive solubility profile.

2.1. Solvent Selection for a Comprehensive Profile

A well-chosen panel of organic solvents is crucial for a meaningful solubility assessment. The solvents should span a range of polarities and hydrogen bonding capabilities. A recommended set of solvents is presented in the table below, along with their relevant properties.

| Solvent | Class | Polarity Index | Hydrogen Bond Donor/Acceptor |

| Methanol | Polar Protic | 5.1 | Donor & Acceptor |

| Ethanol | Polar Protic | 4.3 | Donor & Acceptor |

| Isopropanol | Polar Protic | 3.9 | Donor & Acceptor |

| Acetone | Polar Aprotic | 5.1 | Acceptor |

| Acetonitrile | Polar Aprotic | 5.8 | Acceptor |

| Ethyl Acetate | Polar Aprotic | 4.4 | Acceptor |

| Dichloromethane | Polar Aprotic | 3.1 | Weak Acceptor |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Acceptor |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Strong Acceptor |

| Toluene | Non-polar | 2.4 | - |

| Heptane | Non-polar | 0.1 | - |

2.2. Experimental Protocol: The Slurry Method for Equilibrium Solubility Determination

The slurry method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9]

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(Chloromethyl)-5-methoxy-4-pyridinol to a series of vials, each containing a known volume of a different test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or stirring plate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 2-(Chloromethyl)-5-methoxy-4-pyridinol in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

2.3. Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table of Predicted and Experimental Solubility of 2-(Chloromethyl)-5-methoxy-4-pyridinol

| Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Methanol | High | To be determined |

| Ethanol | High | To be determined |

| Isopropanol | Moderate to High | To be determined |

| Acetone | Moderate | To be determined |

| Acetonitrile | Moderate | To be determined |

| Ethyl Acetate | Low to Moderate | To be determined |

| Dichloromethane | Low | To be determined |

| Tetrahydrofuran (THF) | Low to Moderate | To be determined |

| Dimethyl Sulfoxide (DMSO) | Very High | To be determined |

| Toluene | Very Low | To be determined |

| Heptane | Insoluble | To be determined |

Note: The "Predicted Solubility" is based on the theoretical principles discussed in Section 1. The "Experimental Solubility" column is intended to be populated with data generated using the protocol described above.

Visualizing the Process and Relationships

Diagrams are powerful tools for illustrating experimental workflows and conceptual relationships.

Caption: Relationship between the properties of 2-(Chloromethyl)-5-methoxy-4-pyridinol and its predicted solubility in different classes of organic solvents.

Practical Implications for Drug Development

A comprehensive understanding of the solubility profile of 2-(Chloromethyl)-5-methoxy-4-pyridinol is not an academic exercise; it has profound practical implications:

-

Early-Stage Discovery: Solubility data in solvents like DMSO is critical for ensuring the reliability of high-throughput screening assays. [10]* Process Chemistry: The choice of solvent for synthesis and purification is dictated by the solubility of the compound and its impurities.

-

Formulation Development: The solubility in a range of pharmaceutically acceptable solvents is a key factor in developing a suitable dosage form, whether it be an oral solid, a liquid formulation, or a parenteral solution.

Conclusion: From Data to Decision-Making

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 2-(Chloromethyl)-5-methoxy-4-pyridinol in organic solvents. By integrating theoretical principles with a robust experimental protocol, researchers can generate the critical data needed to make informed decisions throughout the drug development pipeline. The principles and methodologies outlined herein are not limited to the title compound but can be readily adapted to other novel chemical entities, fostering a more efficient and scientifically-driven approach to pharmaceutical research.

References

- Burdick & Jackson. Polarity Index.

-

Chempanda Blog. Chloromethyl: compounds, synthesis and safety. [Link]

-

Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol. [Link]

-

MDPI. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. [Link]

-

Proprep. Discuss the impact of the methoxy group on the reactivity and solubility of organic compounds. [Link]

-

ResearchGate. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. [Link]

-

Stack Exchange Chemistry. How to predict the solubility of an organic compound in different kinds of solvents? [Link]

-

Taylor & Francis Online. Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]

-

The Journal of Physical Chemistry A. Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon. [Link]

-

The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]

-

Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. [Link]

-

Wikipedia. 4-Pyridone. [Link]

Sources

- 1. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. scispace.com [scispace.com]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 7. Solubility of hypericin in methanol and methanol-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.isciii.es [scielo.isciii.es]

- 9. Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of 2-(Chloromethyl)-5-methoxy-4-pyridinol

Abstract

2-(Chloromethyl)-5-methoxy-4-pyridinol is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its chemical integrity is paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive analysis of the thermodynamic stability of this compound. We delve into its molecular structure to predict potential degradation pathways and outline a suite of robust experimental protocols for empirical stability assessment. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the establishment of a reliable stability profile.

Introduction: The Critical Role of Stability

In pharmaceutical development, the thermodynamic stability of an API or its intermediates is not merely a regulatory checkbox; it is a fundamental pillar of quality that dictates shelf-life, storage conditions, and ultimately, patient safety.[1] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. For a reactive intermediate like 2-(Chloromethyl)-5-methoxy-4-pyridinol, understanding its stability profile is crucial from the earliest stages of process development to prevent costly failures and ensure regulatory compliance.[1] This guide will explore the inherent structural liabilities of the molecule and provide a systematic approach to its stability characterization.

Molecular Structure Analysis and Predicted Instabilities

The structure of 2-(Chloromethyl)-5-methoxy-4-pyridinol contains several functional groups that are susceptible to degradation under common pharmaceutical processing and storage conditions.

-

2.1 The Chloromethyl Group: A Primary Reactive Site The most significant liability in the structure is the benzylic-like chloromethyl group. This group is highly susceptible to nucleophilic substitution reactions. The primary degradation pathway is predicted to be hydrolysis , where the chlorine atom is displaced by a hydroxyl group to form 2-(hydroxymethyl)-5-methoxy-4-pyridinol. This reaction can be catalyzed by water, acids, or bases.

-

2.2 The 4-Pyridinol Core: Potential for Oxidation The pyridinol ring system, particularly with its electron-donating hydroxyl and methoxy groups, is susceptible to oxidation . Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or exposure to light (photodegradation), potentially leading to the formation of N-oxides or ring-opened products.[2][3]

-

2.3 Thermal Stress Elevated temperatures can provide the activation energy needed to accelerate both hydrolysis and oxidation.[1] Furthermore, in the solid state, thermal energy can induce polymorphic transitions or decomposition, which can alter the compound's physical and chemical properties.[4]

Experimental Assessment of Thermodynamic Stability

A comprehensive stability assessment involves a multi-faceted approach, combining forced degradation studies with thermal analysis techniques and robust analytical monitoring.[5][6] This strategy is aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[7][8][9][10][11]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability analysis, designed to intentionally degrade the sample to identify potential degradation products and pathways.[12][13] The goal is to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting and quantifying impurities.[13]

Workflow for Stability Assessment

Caption: Overall workflow for forced degradation and stability assessment.

Protocol 3.1.1: Hydrolytic Stability

-

Preparation: Prepare stock solutions of 2-(Chloromethyl)-5-methoxy-4-pyridinol in a suitable solvent (e.g., acetonitrile/water).

-

Acidic Condition: Add 0.1 M hydrochloric acid to the stock solution.

-

Basic Condition: Add 0.1 M sodium hydroxide to the stock solution.

-

Neutral Condition: Add purified water to the stock solution.

-

Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Neutralize the samples before analysis using a stability-indicating HPLC method.

-

Causality Explanation: Using elevated temperatures accelerates the degradation process, allowing for the rapid identification of hydrolytic liabilities that would occur over a much longer period under ambient conditions.

-

Protocol 3.1.2: Oxidative Stability

-

Preparation: Prepare a stock solution of the compound.

-

Stress Condition: Add a solution of 3% hydrogen peroxide.

-

Incubation: Store the solution at room temperature, protected from light, and collect samples at various time points.

-

Analysis: Analyze the samples directly by HPLC.

-

Causality Explanation: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. This helps identify the molecule's susceptibility to oxidation, which is crucial for determining appropriate packaging and storage to protect against air exposure.

-

Thermal Analysis Techniques

Thermal analysis methods provide invaluable data on the physical stability of the compound in its solid state.[4][14]

Protocol 3.2.1: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range (e.g., 25°C to 300°C).

-

Data Analysis: Analyze the resulting thermogram for thermal events such as melting (endotherm) and decomposition (exotherm).

-

Expertise Insight: A sharp melting endotherm is indicative of a pure, crystalline material. A broad peak or the presence of multiple peaks could suggest impurities or the existence of different polymorphic forms, which can have different stability profiles.[14]

-

Protocol 3.2.2: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place 5-10 mg of the compound onto the TGA balance pan.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Analysis: Monitor the change in mass as a function of temperature.[14] The onset temperature of mass loss indicates the beginning of thermal decomposition.[1]

-

Trustworthiness Check: The TGA results should be correlated with the DSC data. A significant mass loss observed in TGA at the same temperature as an endotherm or exotherm in DSC provides a self-validating confirmation of a decomposition event.[5]

-

Analytical Method for Stability Monitoring

A validated stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products.[15][16] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[15][17]

Protocol 3.3.1: Stability-Indicating HPLC Method

-

Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Detection: UV detection at a wavelength determined by the compound's UV spectrum (e.g., 275 nm).

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The key is to demonstrate that degradation product peaks are well-resolved from the main peak.

Data Interpretation and Stability Profile

Summarizing Quantitative Data

The results from the forced degradation studies should be tabulated to provide a clear overview of the compound's lability under different stress conditions.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Duration (hrs) | % Assay of Parent Compound | % Total Degradation | Major Degradant(s) Identified |

| 0.1 M HCl (60°C) | 24 | 85.2% | 14.8% | Hydrolysis Product |

| 0.1 M NaOH (60°C) | 8 | 78.5% | 21.5% | Hydrolysis Product |

| 3% H₂O₂ (RT) | 24 | 92.1% | 7.9% | Oxidative Product A |

| Thermal (80°C) | 48 | 96.5% | 3.5% | Minor unknown degradants |

| Photostability | - | 98.8% | 1.2% | Negligible degradation |

Note: Data are hypothetical and for illustrative purposes.

Proposed Degradation Pathway

Based on the stress testing data, a primary degradation pathway can be proposed. The most likely transformation is the hydrolysis of the chloromethyl group.

Caption: Hydrolysis of the chloromethyl group to a hydroxymethyl group.

Conclusion and Recommendations

The thermodynamic stability profile of 2-(Chloromethyl)-5-methoxy-4-pyridinol is dominated by its susceptibility to hydrolysis at the chloromethyl position, a reaction that is significantly accelerated by basic and acidic conditions. The compound shows moderate sensitivity to oxidation and is relatively stable under thermal and photolytic stress.

Recommendations for Handling and Storage:

-

Storage: Store in a cool, dry place, protected from light. Long-term storage at refrigerated temperatures (2-8°C) is advisable.

-

Handling: Use in an inert atmosphere (e.g., nitrogen or argon) where possible to minimize exposure to moisture and oxygen. Avoid contact with strong acids and bases.

-

Process Control: In synthetic processes, pH and water content should be carefully controlled to minimize the formation of the hydroxymethyl impurity.

By understanding these stability characteristics and implementing the recommended protocols, researchers and developers can ensure the quality and integrity of 2-(Chloromethyl)-5-methoxy-4-pyridinol, contributing to the successful development of safe and effective pharmaceuticals.

References

-

Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chimica et Pharmaceutica Indica, 13(3), 1-2. [Link]

-

Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

-

Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Pharmaceutical Thermal Stability Analysis Service. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Thermo-Analytical Methods of Analysis and their Applications. Retrieved from [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

Park, K. (2005). Assay and Stability Testing. In S. Ahuja & M.W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier Inc. [Link]

-

LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

-

ASM Journals. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(11). [Link]

-

ASM Journals. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 82(10). [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. 7(1), 99-102. [Link]

-

YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

Sources

- 1. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 2. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. tsijournals.com [tsijournals.com]

- 5. Pharmaceutical Thermal Stability Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 8. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 9. fda.gov [fda.gov]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH Official web site : ICH [ich.org]

- 12. ajrconline.org [ajrconline.org]

- 13. youtube.com [youtube.com]

- 14. longdom.org [longdom.org]

- 15. kinampark.com [kinampark.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. sepscience.com [sepscience.com]

A Researcher's Comprehensive Guide to the Safe Handling of 2-(Chloromethyl)-5-methoxy-4-pyridinol

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling of 2-(Chloromethyl)-5-methoxy-4-pyridinol (CAS No. 943752-03-2). The following information is synthesized from available safety data for this compound and structurally related chemicals, alongside established laboratory safety standards, to ensure a comprehensive understanding of the associated hazards and mitigation strategies.

Understanding the Hazard Profile

2-(Chloromethyl)-5-methoxy-4-pyridinol is a pyridinol derivative that, based on available data, is classified as an irritant and harmful if swallowed.[1] The Globally Harmonized System (GHS) classification indicates specific risks that necessitate careful handling to avoid adverse health effects.

GHS Classification

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07: Harmful/Irritant | Warning |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | ||

| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation | ||

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Table 1: GHS Hazard Information for 2-(Chloromethyl)-5-methoxy-4-pyridinol.[1]

The primary hazards associated with this compound are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1] The chloromethyl group, a common feature in reactive chemical intermediates, can contribute to its irritant properties.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks outlined above, a combination of engineering controls and personal protective equipment is essential. The principle of the hierarchy of controls prioritizes engineering solutions to minimize direct exposure.[2]

Engineering Controls

All work with 2-(Chloromethyl)-5-methoxy-4-pyridinol, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[3][4] This is crucial to prevent the inhalation of any dust or aerosols that may cause respiratory irritation.[5] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4] A face shield should also be worn when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. While specific breakthrough times for this compound are not available, nitrile gloves are a common choice for general laboratory work.[5] However, for prolonged contact or when handling larger quantities, it is advisable to consult the glove manufacturer's compatibility charts. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[4]

-

Lab Coat: A fully buttoned lab coat must be worn to protect against skin contact.[3][4]

-

-

Respiratory Protection: In situations where a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator may be necessary.[6] All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance and fit testing.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidents and maintaining the integrity of the compound.

Handling

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][7]

-

Ensure containers are kept tightly closed when not in use.[8][9]

Storage

-

Keep containers tightly closed to prevent moisture absorption and potential degradation.[9]

-

Store away from incompatible materials such as strong oxidizing agents.[4][8] While specific reactivity data for this compound is limited, related chlorinated organic compounds can react with oxidizing agents.[10]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is crucial to minimizing harm.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth. Do NOT induce vomiting.[1] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

| Skin Contact | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Table 2: First-Aid Measures for 2-(Chloromethyl)-5-methoxy-4-pyridinol.[1]

Accidental Release Measures

In the case of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For solid spills, dampen the material with water to prevent dust formation and then carefully transfer it to a suitable container for disposal.[11] Use an absorbent material like sand or vermiculite for liquid spills.[5]

-

Decontaminate: Clean the spill area thoroughly with soap and water.[11]

-

Dispose: All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as hazardous waste in a sealed, labeled container.[4]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₈ClNO₂ |

| Molecular Weight | 173.6 g/mol |

| CAS Number | 943752-03-2 |

| Purity | 95.0% |

Table 3: Physical and Chemical Properties of 2-(Chloromethyl)-5-methoxy-4-pyridinol.[1]

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under normal laboratory conditions.

-

Conditions to Avoid: Avoid exposure to moisture and incompatible materials.[9]

-

Incompatible Materials: Strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[9][10]

Toxicological Information

The primary toxicological concerns are based on the GHS classification:

-

Acute Oral Toxicity: Harmful if swallowed.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

No information is available regarding the carcinogenicity, mutagenicity, or reproductive toxicity of this specific compound. However, as with any chemical, unnecessary exposure should be avoided.

Diagrams and Workflows

Risk Assessment and Handling Workflow

Caption: Workflow for Risk Assessment and Safe Handling.

Emergency Spill Response Logic

Caption: Logical Steps for Emergency Spill Response.

References

- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Pyridin-4-ol.

- Fluorochem. 2-(chloromethyl)-5-methoxy-4-pyridinol.

- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- Loba Chemie. PYRIDINE FOR SYNTHESIS.

- TCI Chemicals. SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride.

- Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-(chloromethyl)pyridine.

- Washington State University. Pyridine Safety Data Sheet.

- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.

- Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.

- Fisher Scientific. SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

- European Chemicals Agency (ECHA). Substance Information - 2-(Chloromethyl)-5-methoxy-4-pyridinol.

- National Oceanic and Atmospheric Administration (NOAA). 2-(chloromethyl)pyridine hydrochloride - Report.

- Apollo Scientific. 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.

- Occupational Safety and Health Administration (OSHA). Chlorine.

- Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines.

- New Jersey Department of Health. Chlorine - Hazardous Substance Fact Sheet.

- Occupational Safety and Health Administration (OSHA). Chlorine in Workplace Atmospheres.

- Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guideline for Chlorine.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. nj.gov [nj.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. lobachemie.com [lobachemie.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Guide: Elucidating the Ionization Profile of 2-(Chloromethyl)-5-methoxy-4-pyridinol

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in drug discovery and development, as it profoundly influences a compound's solubility, permeability, target binding, and overall pharmacokinetic profile.[1][2] This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the pKa values and characterizing the ionization behavior of 2-(Chloromethyl)-5-methoxy-4-pyridinol, a substituted pyridinol derivative of interest in medicinal chemistry. We will explore the structural nuances influencing its acid-base properties, detail robust experimental protocols for pKa determination, and present a logical workflow integrating computational prediction with laboratory validation.

Introduction: The Significance of pKa in Drug Development

2-(Chloromethyl)-5-methoxy-4-pyridinol is a heterocyclic building block whose utility in pharmaceutical research is linked to its potential for derivatization.[3][4] Like all ionizable drug candidates, its behavior in biological systems is governed by its pKa values. The degree of ionization affects a molecule's ability to cross cellular membranes, with the un-ionized form generally being more lipid-soluble and permeable.[1] Furthermore, the charge state can be critical for molecular interactions with protein targets. Therefore, a precise understanding of the pKa of 2-(Chloromethyl)-5-methoxy-4-pyridinol is not merely an academic exercise but a critical step in rationally designing and optimizing new chemical entities.

Theoretical Framework: Predicting the Ionization Behavior

The structure of 2-(Chloromethyl)-5-methoxy-4-pyridinol presents two primary ionizable centers: the pyridinic nitrogen, which can be protonated (acting as a base), and the 4-hydroxyl group, which can be deprotonated (acting as an acid).

Tautomerism of the 4-Pyridinol Ring

A crucial feature of the 4-pyridinol scaffold is its existence in a tautomeric equilibrium with its 4-pyridone form.[5][6] While the 3-pyridinol isomer is predominantly phenolic, the 4-pyridinol isomer often favors the pyridone tautomer. This equilibrium influences which functional group is ionized and the resulting pKa values.

Influence of Substituents on Acidity and Basicity

The pKa values are modulated by the electronic effects of the ring substituents:

-

5-Methoxy Group (-OCH₃): This is an electron-donating group through resonance, which increases the electron density on the pyridine ring. This effect is expected to increase the basicity of the ring nitrogen (higher pKa) and decrease the acidity of the hydroxyl group (higher pKa).

-

2-(Chloromethyl) Group (-CH₂Cl): This group is weakly electron-withdrawing by induction, which decreases the electron density of the ring. This effect will slightly decrease the basicity of the ring nitrogen (lower pKa) and increase the acidity of the hydroxyl group (lower pKa).

Based on these competing effects and data from analogous structures, we can predict two distinct pKa values:

-

pKa₁ (Acidic): Associated with the deprotonation of the 4-hydroxyl group, likely in the range of pH 9-11 .

-

pKa₂ (Basic): Associated with the protonation of the ring nitrogen, likely in the range of pH 3-5 .

The precise values depend on the interplay between these electronic influences and the dominant tautomeric form in solution.

Methodologies for Precise pKa Determination

No single method is universally applicable for pKa determination; the choice depends on the compound's properties, such as solubility and the presence of a chromophore.[7] A multi-faceted approach, combining computational and experimental techniques, provides the most reliable results.

Integrated Workflow for pKa Profiling

A robust strategy begins with computational estimates, which guide the selection of the most appropriate experimental method for validation. This integrated approach ensures efficiency and accuracy.

Caption: Integrated workflow for pKa determination.

Experimental Protocols

This is a classical and highly accurate method, considered a gold standard for its simplicity and low cost.[2][8][9] It is particularly effective for compounds with sufficient aqueous solubility.

Protocol:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).

-

Analyte Preparation: Accurately weigh approximately 5-10 mg of 2-(Chloromethyl)-5-methoxy-4-pyridinol and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is low, a co-solvent like methanol or DMSO can be used, but the final pKa must be corrected back to a fully aqueous environment.

-

Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH value after each addition, allowing the reading to stabilize.

-

Titration (Basic pKa): In a separate experiment, dissolve the analyte in a slight excess of standardized strong acid (e.g., 0.1 M HCl) and back-titrate with the standardized strong base (0.1 M NaOH).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point on the resulting sigmoid curve.[10]

This method is ideal for compounds possessing a UV chromophore that changes upon ionization. It requires only a small amount of sample and is less affected by impurities than potentiometry.

Protocol:

-

Wavelength Selection: Record the UV-Vis spectrum of the analyte in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) solutions to identify the wavelengths of maximum absorbance difference (isosbestic points and λ_max for ionized/un-ionized species).

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values, covering the range of the expected pKa values (e.g., from pH 2 to 12 in 0.5 pH unit increments).

-

Sample Measurement: Prepare solutions of the analyte at a constant concentration in each buffer. Measure the absorbance of each solution at the pre-determined analytical wavelength.

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoid curve will have an inflection point where the pH is equal to the pKa.[9] The pKa can be calculated precisely using the equation: pKa = pH + log[(A_I - A)/(A - A_U)] where A is the absorbance at a given pH, and A_I and A_U are the absorbances of the fully ionized and un-ionized forms, respectively.

HPLC-based methods are particularly powerful for determining the pKa of sparingly soluble compounds or for analyzing impure samples.[2][7][10] The method relies on the principle that the retention time of an ionizable compound on a reverse-phase column changes as a function of the mobile phase pH.[9]

Protocol:

-

Method Development: Develop a stable reverse-phase HPLC method (e.g., C18 column) for the analyte.

-

pH-Modified Mobile Phases: Prepare a series of identical mobile phases (e.g., acetonitrile-water) buffered at different pH values across the range of interest.

-

Retention Time Measurement: Inject the analyte and measure its retention time (t_R) using each buffered mobile phase.

-

Data Analysis: Plot the retention time (or capacity factor, k) versus pH. The inflection point of the resulting sigmoid curve corresponds to the pKa.[9]

Computational Prediction

In silico methods provide rapid pKa estimations that are invaluable in early-stage drug discovery for screening large libraries of compounds.[9][11] Quantum mechanical methods like Density Functional Theory (DFT), combined with a solvation model, can provide accurate predictions, often within 1 pKa unit of experimental values when an appropriate reference molecule is used.[12][13]

Ionization Profile of 2-(Chloromethyl)-5-methoxy-4-pyridinol

The ionization of this molecule can be visualized as a series of equilibria between its cationic, neutral, and anionic forms.

Caption: Ionization equilibria of the molecule.

Based on the theoretical analysis, the distribution of these species at key physiological and chemical pH values can be summarized as follows.

| pH | Predicted Predominant Species | Net Charge | Key Implications |

| 2.0 | Cationic | +1 | High aqueous solubility, low membrane permeability. |

| 7.4 | Neutral | 0 | Optimal for membrane permeation and absorption. |

| 10.0 | Anionic | -1 | High aqueous solubility, potential for formulation. |

Conclusion

A thorough characterization of the pKa values and ionization behavior of 2-(Chloromethyl)-5-methoxy-4-pyridinol is essential for its advancement as a scaffold in drug development. While theoretical predictions suggest two primary pKa values governing its transition between cationic, neutral, and anionic states, these must be confirmed through rigorous experimental determination. Methodologies such as potentiometric titration, UV-Vis spectrophotometry, and HPLC offer robust and reliable means of obtaining these critical parameters. The integrated workflow presented in this guide provides a scientifically sound framework for researchers to accurately profile this and other novel chemical entities, enabling data-driven decisions in the optimization of drug-like properties.

References

-

Špirtović-Halilović, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available at: [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

-

Atalay, A., & Durgun, M. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. Available at: [Link]

-

Priefer, R., & Leblanc, S. (2021). A systematic review of various pKa determination techniques. Ovid. Available at: [Link]

-

Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. Available at: [Link]

-

Alam, M. R., & Islam, M. R. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Stechnology. Available at: [Link]

-

Pharma Tutor. (2024). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available at: [Link]

-

Senn, H. M., et al. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

-

Brown, T. N., & Mayes, H. B. (2021). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. PMC. Available at: [Link]

-

Tuni, R., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. ACS Publications. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Pyridinol. NIST WebBook. Available at: [Link]

-

Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]

-

Madhusudanan, K. P., et al. (1993). Acetone chemical ionization studies. VIII: pyridine derivatives. ResearchGate. Available at: [Link]

-

Yamashita, K., et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]

-

Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES Vol 20. Available at: [Link]

-

Narkhede, H. D., et al. (2023). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available at: [Link]

-

Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link]

-

CN1517282A. (2004). Synthesis method of 2-chloro-5-chloromethyl pyridine. Patsnap. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ovid.com [ovid.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. softbeam.net:8080 [softbeam.net:8080]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijirss.com [ijirss.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Literature review of 2-(Chloromethyl)-5-methoxy-4-pyridinol derivatives

An In-depth Technical Guide to the Synthesis, Derivatization, and Therapeutic Potential of 2-(Chloromethyl)-5-methoxy-4-pyridinol Derivatives

Abstract

The pyridin-4-one (or its tautomer, 4-pyridinol) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This guide focuses on a specific, highly versatile building block: 2-(Chloromethyl)-5-methoxy-4-pyridinol. We will explore the strategic importance of its constituent functional groups, outline robust synthetic and derivatization methodologies, and conduct a literature-driven analysis of the potential biological activities of its derivatives. This document is intended for researchers and drug development professionals, providing both a theoretical framework and practical, actionable protocols for leveraging this scaffold in the discovery of novel therapeutic agents.

Introduction: The Strategic Value of the 4-Pyridinol Scaffold

Pyridinone-containing molecules have garnered significant attention for their broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2] The power of the 4-pyridinol/pyridin-4-one scaffold lies in its unique combination of physicochemical properties. It can serve as both a hydrogen bond donor and acceptor, a critical feature for establishing high-affinity interactions within protein binding sites.[1] Furthermore, it frequently acts as a bioisostere for amide, phenyl, or other heterocyclic rings, allowing chemists to fine-tune properties like solubility, metabolic stability, and lipophilicity to overcome common drug development hurdles.[1][2] The pyridine ring is a common feature in FDA-approved drugs, highlighting its acceptance and utility in creating safe and effective medicines.[3]

The subject of this guide, 2-(Chloromethyl)-5-methoxy-4-pyridinol, is a particularly promising starting point for library synthesis. It combines the proven 4-pyridinol core with two key modulators:

-

A 5-methoxy group: This electron-donating group modifies the electronic character of the ring and provides a handle to explore interactions in hydrophobic pockets of target proteins. The strategic placement of methoxy groups has been shown to be critical in optimizing the potency of other bioactive scaffolds.[4]

-

A 2-chloromethyl group: This is a reactive electrophilic handle. Its presence transforms the molecule from a simple core into a versatile platform for covalent modification, enabling the rapid synthesis of large, diverse chemical libraries via nucleophilic substitution.

Synthesis and Derivatization Strategies

The utility of a chemical scaffold is directly tied to the feasibility of its synthesis and the ease of its subsequent derivatization. The 2-(chloromethyl)-5-methoxy-4-pyridinol framework is amenable to established, scalable synthetic organic chemistry principles.

Synthesis of the Core Scaffold